
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone, also known as CNMM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has shown promising results in various studies.
作用机制
The mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is not fully understood, but it is believed to act as a nucleophile in various reactions. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been shown to undergo nucleophilic addition reactions with various electrophiles, including aldehydes, ketones, and imines. The compound has also been shown to undergo oxidation reactions under certain conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone are not well studied, but some studies have shown that the compound has potential cytotoxic effects on cancer cells. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
实验室实验的优点和局限性
One of the major advantages of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its high yield and ease of synthesis. The compound is also stable under various conditions, making it a useful building block for the synthesis of various compounds. However, one of the major limitations of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is its potential toxicity, which requires careful handling and disposal.
未来方向
There are several future directions for the study of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone. One of the major areas of research is the development of new organic semiconductors using (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone as a building block. Another area of research is the synthesis of new metal complexes using (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone as a ligand. Additionally, the potential cytotoxic effects of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone on cancer cells require further investigation to determine its potential as an anticancer agent. Finally, the development of new methods for the synthesis of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone and its derivatives is an area of ongoing research.
Conclusion:
In conclusion, (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is a chemical compound that has shown promising results in various scientific research applications. The compound can be synthesized using different methods and has potential applications in organic electronics, catalysis, and as an anticancer agent. However, the potential toxicity of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone requires careful handling and disposal. Ongoing research is needed to fully understand the mechanism of action of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone and to develop new methods for its synthesis and applications.
合成方法
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone can be synthesized using various methods, including the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a base. Another method involves the reaction of 2-chloro-5-nitrobenzaldehyde with 4-methoxybenzylamine in the presence of a reducing agent. The yield of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone using these methods is usually high, and the compound can be purified using column chromatography.
科学研究应用
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has been extensively studied for its potential applications in various fields. One of the major applications of (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone is in the field of organic electronics, where it has been used as a building block for the synthesis of organic semiconductors. (2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone has also been used as a ligand for the synthesis of metal complexes that have shown promising results in catalysis and other applications.
属性
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-11-5-2-9(3-6-11)14(17)12-8-10(16(18)19)4-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMZHQBAOKBSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-nitrophenyl)(4-methoxyphenyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

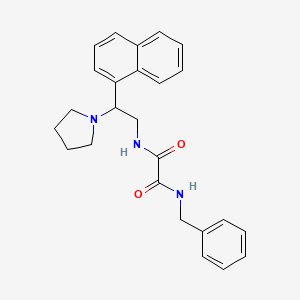
![6-Bromo-3-cyclobutyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2530069.png)
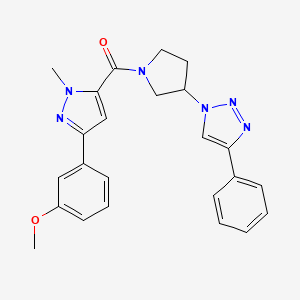
![N-[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2530073.png)
![2-Chloro-N-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2530074.png)
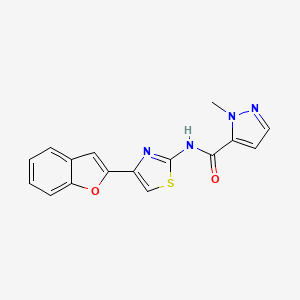
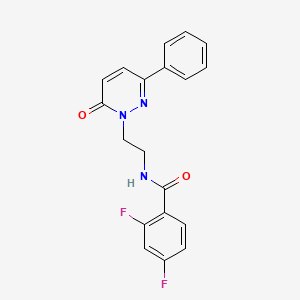
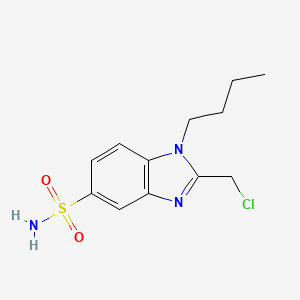
![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-(3-fluorophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2530081.png)

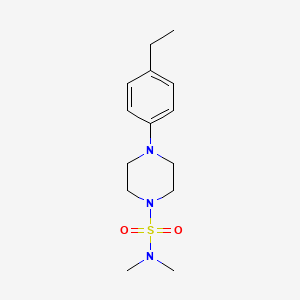
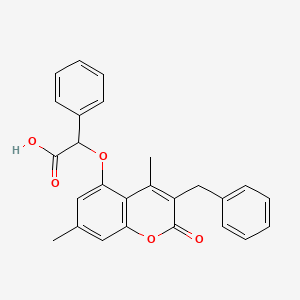
![8-(2-chloroethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530085.png)